Phenyl benzoate
Overview
Description
Phenyl benzoate is a phenyl ester of benzoic acid . It is used primarily in the production of polyesters with a wide variety of applications . It is generally stable at room temperature, but it does have some harmful properties .
Synthesis Analysis
Phenyl benzoate can be synthesized in one step, and the total yields ranged from 31% to 85% . The compound is formed in a reaction between phenol, sodium hydroxide, and benzoyl chloride .Molecular Structure Analysis
The molecular structure of phenyl benzoate has been determined from 844 microdensitometer-measured intensities . All bond lengths and angles were reported to be normal .Chemical Reactions Analysis
Phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield the acylated phenols and esters . It also serves as a precursor that undergoes the intramolecular biaryl coupling reaction to produce the intermediate for the synthesis of (−)-steganone .Physical And Chemical Properties Analysis
Phenyl benzoate has a molecular formula of C13H10O2 and an average mass of 198.217 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 314.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Liquid Crystalline Phenyl Benzoate Derivatives
Phenyl benzoate derivatives are crucial in the preparation of liquid crystalline materials. The mesomorphic properties of phenyl benzoates are significant, and these derivatives find applications in various fields including medicine, macroheterocyclic chemistry, polymer chemistry, and technology. The research data indicates that phenyl benzoate derivatives exhibit mesogenic properties, making them essential components in the mentioned areas (Potemkina, Kuvshinova, & Koifman, 2019).
Structural Analysis and Spectroscopic Data
Phenyl benzoate has been studied extensively for its molecular structure, conformational properties, dipole moment, and vibrational spectroscopic data. Various computational methods such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) have been employed to calculate these properties, providing insights into the compound's physical and chemical characteristics. These studies are crucial for understanding the interactions and behavior of phenyl benzoate at the molecular level (Wrzalik, Merkel, & Kocot, 2003).
Stability in Thermotropic Liquid Crystals
The stability of thermotropic liquid crystals is influenced significantly by the molecular structure of compounds like phenyl benzoate. Studies involving gas electron diffraction and ab initio calculations have provided detailed insights into the structural parameters and potential functions of phenyl benzoate. This research helps in understanding the relationship between molecular structures and the nematic-to-liquid transition temperatures, which is essential for the development and optimization of liquid crystal displays and other related technologies (Tsuji, Takeuchi, Egawa, & Konaka, 2001).
Chemical Reactions and Kinetics
Understanding the reaction mechanisms and kinetics of compounds like phenyl benzoate is vital for various chemical processes. For instance, the alkaline hydrolysis of phenyl benzoate in ethanol-water media has been studied using high-performance liquid chromatography and diode array detector (HPLC-DAD). Such studies elucidate the reaction mechanisms and kinetic profiles, providing valuable data for chemical synthesis and analysis (Zhao, Wang, Li, & Zhu, 2006).
Adsorption and Decomposition Studies
The adsorption and decomposition of benzoic acid on surfaces like Cu(110) have been investigated, shedding light on the formation of phenyl species and the mechanisms of hydrogen abstraction. These studies are fundamental for understanding surface chemistry and catalysis, which are critical in various industrial processes (Lee, Dougherty, & Yates, 2006).
Synthesis and Imaging Applications
Phenyl benzoate derivatives are also used in the synthesis of new materials and compounds. For instance, a new hemicyanine-based near-infrared fluorescence off-on probe with phenyl 2-(benzoylthio)benzoate as the recognition moiety has been developed for the sensitive imaging of hydrogen polysulfides in cells and mice in vivo (Fang, Chen, Shi, Li, Xian, & Ma, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJSHPDYVMKCHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048210 | |
Record name | Phenyl benzoate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS] | |
Record name | Phenyl benzoate | |
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Product Name |
Phenyl benzoate | |
CAS RN |
93-99-2 | |
Record name | Phenyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diphenylcarboxylate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093992 | |
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Record name | PHENYL BENZOATE | |
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Record name | Benzoic acid, phenyl ester | |
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Record name | Phenyl benzoate | |
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Record name | Phenyl benzoate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.086 | |
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Record name | PHENYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8A3WVZ590 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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